molecular formula C19H21N3O7 B3011082 Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate CAS No. 1396799-93-1

Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate

Cat. No.: B3011082
CAS No.: 1396799-93-1
M. Wt: 403.391
InChI Key: CNHCHTMBNZCEPL-UHFFFAOYSA-N
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Description

Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate is a complex organic compound featuring a benzyl ester linked to a 1,2,4-oxadiazole ring and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing agents: KMnO₄, chromium trioxide (CrO₃)

    Reducing agents: LiAlH₄, sodium borohydride (NaBH₄)

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives

    Reduction: Amine derivatives

    Substitution: Amide or thioester derivatives

Scientific Research Applications

Chemistry

In organic synthesis, Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with potential antimicrobial, anticancer, or anti-inflammatory properties. The oxadiazole ring is known for its bioactivity, and the azetidine moiety can enhance the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine moiety may enhance binding affinity and selectivity by fitting into specific binding pockets of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate
  • Cyclopropyl 2-(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate

Uniqueness

Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate is unique due to the presence of the cyclopropyl group, which can impart additional steric hindrance and electronic effects, potentially enhancing its biological activity and stability compared to similar compounds.

Properties

IUPAC Name

benzyl 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3.C2H2O4/c21-15(22-11-12-4-2-1-3-5-12)10-20-8-14(9-20)17-18-16(19-23-17)13-6-7-13;3-1(4)2(5)6/h1-5,13-14H,6-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHCHTMBNZCEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)OCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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